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Ceftibuten-13C3

Cat. No.: B1158396
M. Wt: 413.4
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftibuten-13C3 is a stable isotope-labeled analog of Ceftibuten, where three carbon atoms have been replaced with the 13C isotope. This compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses, helping researchers achieve accurate and reliable measurements in complex biological matrices. Ceftibuten is an orally-administered, third-generation cephalosporin antibiotic. Its bactericidal action is mediated by binding to essential penicillin-binding proteins (PBPs), including PBP 3, PBP 1A, and PBP 1B, within the bacterial cell wall. This binding inhibits the transpeptidation step of cell-wall synthesis, leading to osmotic lysis and cell death. Ceftibuten demonstrates high stability against hydrolysis by many beta-lactamases and exhibits potent activity against key Gram-negative pathogens such as Haemophilus influenzae and Branhamella catarrhalis, though it has reduced activity against Streptococcus pneumoniae. The primary research applications for this compound include conducting sophisticated pharmacokinetic studies (such as investigating absorption and elimination in pediatric populations), performing advanced metabolism research, and developing robust bioanalytical methods. Its use significantly improves the precision of data in studies focused on antibiotic transport, efficacy, and stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₂¹³C₃H₁₄N₄O₆S₂

Molecular Weight

413.4

Synonyms

[6R-[6α,7β(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-(butenyl-13C3)]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Sch-39720;  Cephalosporin 7432-S-13C3;  S 7432-13C3;  Cedax-13C3; 

Origin of Product

United States

Synthetic Strategies for Isotopic Incorporation of 13c into Ceftibuten

Retrosynthetic Analysis and Precursor Identification for ¹³C Labeling

A retrosynthetic analysis of Ceftibuten-¹³C₃ is essential for identifying the most efficient point of introducing the isotopic label. The structure of Ceftibuten (B193870) reveals two primary components: the 7-aminocephalosporanic acid (7-ACA) core and the C-7 acyl side chain, specifically (Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoic acid. nih.gov The ¹³C₃ label is strategically located within the but-2-enoyl portion of this side chain.

The key disconnection in the retrosynthesis is the amide bond linking the 7-ACA core and the side chain. This is a common and well-established strategy in the synthesis of semi-synthetic cephalosporins. niir.orgucl.ac.be This leads to two main precursors: the 7-ACA nucleus and a ¹³C₃-labeled side chain carboxylic acid.

Further deconstruction of the side chain points towards a Wittig-type reaction or a similar olefination strategy to construct the C=C double bond with the desired Z-stereochemistry. This suggests a precursor containing the aminothiazole ring and a ¹³C₃-labeled four-carbon dicarboxylic acid derivative. A plausible and strategically sound precursor for introducing the three carbon isotopes is a ¹³C₃-labeled succinic acid or a derivative thereof, which can then be elaborated into the required butenoic acid side chain. The synthesis of the aminothiazole fragment can be achieved through established methods, for instance, from thiourea (B124793) and a suitable four-carbon keto-ester.

Therefore, the primary labeled precursor is identified as a succinic acid derivative containing three ¹³C atoms. This precursor can be synthesized from simpler, commercially available ¹³C-labeled starting materials.

Scale-Up Considerations for Research and Development Purposes

Scaling up the synthesis of Ceftibuten-¹³C₃ from milligram to gram quantities for research and development presents several challenges. The cost and availability of the highly enriched ¹³C-labeled starting materials are significant factors. Efficient use of these materials is crucial to make the process economically viable.

The reaction conditions that work well on a small scale may need to be re-optimized for larger batches. Heat transfer, mixing, and reaction times can all be affected by the scale of the reaction. The purification of larger quantities of the final product also requires robust and scalable methods. While preparative HPLC is effective, it can be time-consuming and expensive for large-scale purification. Alternative methods like crystallization may need to be developed.

The handling of reagents and solvents on a larger scale also requires careful consideration of safety and environmental impact. The stability of intermediates and the final product during storage and handling at a larger scale must also be ensured.

Table 2: Key Considerations for Scale-Up of Ceftibuten-¹³C₃ Synthesis

FactorChallengeMitigation Strategy
Cost of Labeled Precursor High cost of ¹³C₃-succinic anhydride.Optimize reaction yields to minimize waste; investigate alternative, more cost-effective labeled precursors.
Reaction Optimization Ensuring consistent reaction profiles and yields at a larger scale.Detailed process parameter studies (temperature, concentration, stoichiometry); use of automated reaction systems.
Purification Scalability of chromatographic purification.Development of crystallization protocols; use of larger, more efficient chromatography columns and systems.
Safety and Handling Managing larger volumes of chemicals and solvents.Implementation of robust safety protocols; use of appropriate personal protective equipment and engineering controls.

Compound Names

Advanced Analytical Methodologies for Characterization and Quantification of Ceftibuten 13c3

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Structural Confirmation

High-resolution mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds. It offers the mass accuracy required to differentiate between the labeled compound and its unlabeled counterpart, as well as any potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the detection and quantification of Ceftibuten-13C3, especially at trace levels in complex matrices. This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The chromatographic step separates this compound from other components in the sample, reducing matrix effects and improving the accuracy of quantification.

In a typical LC-MS/MS workflow, a specific precursor ion corresponding to this compound is selected in the first mass spectrometer (MS1). This ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer (MS2). This multiple reaction monitoring (MRM) approach provides exceptional specificity and allows for the development of robust and sensitive quantitative assays. The molecular formula of this compound is C12¹³C3H14N4O6S2, and its molecular weight is approximately 413.40 g/mol . pharmaffiliates.com

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Label Position Verification

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound and for verifying the position of the ¹³C labels. By subjecting the protonated molecule of this compound to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Analysis of the resulting fragment ions can confirm the core structure of the ceftibuten (B193870) molecule.

Crucially, comparison of the MS/MS spectrum of this compound with that of unlabeled ceftibuten allows for the determination of the label positions. Fragments containing the ¹³C labels will exhibit a mass shift corresponding to the number of ¹³C atoms they incorporate. This detailed fragmentation analysis provides definitive evidence of the successful and specific incorporation of the stable isotopes at the desired positions within the molecule.

Stable Isotope Dilution Mass Spectrometry (SIDMS) for Absolute Quantification in Complex Matrices

Stable Isotope Dilution Mass Spectrometry (SIDMS) is the gold standard for achieving the most accurate and precise quantification of analytes in complex biological matrices like plasma and urine. This method utilizes a known amount of the isotopically labeled compound, in this case, this compound, as an internal standard.

Because this compound is chemically identical to the unlabeled ceftibuten, it co-elutes during chromatography and experiences similar ionization and fragmentation efficiencies in the mass spectrometer. Any sample loss during extraction or matrix effects during ionization will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric response of the unlabeled ceftibuten to that of the known amount of added this compound, a highly accurate and precise concentration of the unlabeled analyte can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the specific location of isotopic labels.

¹H-NMR and ¹³C-NMR for Basic Structural Characterization

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental techniques for the initial structural verification of this compound. ¹H-NMR provides information about the number and environment of hydrogen atoms in the molecule. For this compound, the ¹H-NMR spectrum would be very similar to that of unlabeled ceftibuten, but with subtle changes in the signals of protons attached to or near the ¹³C-labeled carbons due to spin-spin coupling.

¹³C-NMR spectroscopy directly detects the carbon skeleton. In the ¹³C-NMR spectrum of this compound, the signals corresponding to the ¹³C-labeled carbons will be significantly enhanced in intensity, confirming the enrichment. The chemical shifts of these signals also help to verify their position within the molecule.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Definitive Labeling Site Identification

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignment of all signals and definitive confirmation of the labeling sites.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. In the HSQC spectrum of this compound, cross-peaks will appear between the ¹³C-labeled carbons and their attached protons, providing direct evidence of the labeling position.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the location of quaternary (non-protonated) ¹³C-labeled carbons by observing their correlations to nearby protons.

Chromatographic Separation Techniques Prior to Detection

Prior to detection by mass spectrometry (MS) or ultraviolet (UV) spectroscopy, effective chromatographic separation is essential to resolve this compound from its unlabeled counterpart, potential impurities, and related compounds. The choice and optimization of the chromatographic method are critical for achieving the necessary selectivity, sensitivity, and accuracy in analytical results.

The development of a robust HPLC method for this compound is fundamentally based on the methods established for the unlabeled parent drug, ceftibuten. Since isotopic labeling with ¹³C does not significantly alter the physicochemical properties of the molecule, the chromatographic behavior of this compound is expected to be nearly identical to that of ceftibuten. Therefore, existing reversed-phase HPLC (RP-HPLC) methods for ceftibuten serve as an excellent starting point.

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). x-mol.netcore.ac.uk The co-elution of the analyte (ceftibuten) and the isotopically labeled internal standard (this compound) is often desired in these applications, as the mass spectrometer is responsible for their differentiation based on the mass-to-charge ratio (m/z).

The primary goal of the HPLC method in this context is to separate ceftibuten and this compound from other endogenous components in the sample matrix and from potential impurities or related substances. Related compounds for ceftibuten include its geometric isomer, trans-ceftibuten, which is also a known metabolite. nih.gov The separation of the active cis-isomer from the less active trans-isomer is a critical aspect of quality control and pharmacokinetic studies. nih.gov

Method development typically involves a systematic approach to optimize various parameters to achieve the desired separation. Key considerations include the selection of the stationary phase, mobile phase composition, flow rate, and column temperature.

Stationary Phase Selection: Reversed-phase columns, particularly those with octadecylsilane (B103800) (C18) or octylsilyl (C8) bonded phases, are most commonly employed for the analysis of ceftibuten and its related compounds. researchgate.net These columns provide excellent retention and separation for moderately polar compounds like ceftibuten.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter, as ceftibuten is an acidic molecule with multiple ionizable groups. An ammonium (B1175870) acetate (B1210297) buffer with a pH around 6.8 has been successfully used. researchgate.net The proportion of the organic modifier is adjusted to control the retention time and resolution of the analytes. Gradient elution may be employed to effectively separate compounds with a wider range of polarities within a reasonable run time.

Detection: While this compound is predominantly used in LC-MS/MS, UV detection is standard for the development and validation of HPLC methods for ceftibuten itself. The UV spectrum of ceftibuten shows a maximum absorbance at approximately 262 nm, which is typically used for quantification. researchgate.net

The following table summarizes typical HPLC parameters used for the analysis of ceftibuten, which are directly applicable to the method development for this compound and its separation from related compounds.

ParameterConditionReference
ColumnYMC ODS-A C18 (150 mm x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseAcetonitrile and Ammonium Acetate Buffer (pH 6.8) (10:90 v/v) researchgate.net
Flow Rate1.0 mL/min researchgate.net
Detection Wavelength262 nm researchgate.net
Column Temperature30 °C researchgate.net
Run Time15 min researchgate.net

The ceftibuten molecule contains multiple chiral centers and a carbon-carbon double bond, giving rise to the possibility of several stereoisomers. The administered and most active form of the drug is the (Z)-isomer, which has a (6R,7R) configuration. The primary metabolite is the trans-(E)-isomer, which is a diastereomer of the parent drug. The separation and quantification of these diastereomers are readily achievable using standard reversed-phase HPLC methods as described in the previous section.

However, a complete stereoisomer analysis would also require the separation of enantiomers. Chiral chromatography is the most effective technique for separating enantiomeric pairs. phenomenex.comcsfarmacie.cz This is crucial for ensuring the stereochemical purity of a drug substance, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.com

The separation of enantiomers by HPLC is achieved by creating a chiral environment, which allows for differential interaction between the two enantiomers. This can be accomplished in two main ways: by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. eijppr.com For routine analysis, the use of a CSP is generally preferred.

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being among the most versatile and widely used in the pharmaceutical industry. phenomenex.comacs.org These phases can often resolve a broad range of chiral compounds. For a molecule like ceftibuten, a protein-based or macrocyclic antibiotic-based CSP could also be effective due to the potential for multiple interaction points (hydrogen bonding, dipole-dipole, and steric interactions).

The development of a chiral HPLC method would involve screening various CSPs and mobile phase conditions to find a system that provides adequate resolution between the potential enantiomers of ceftibuten. One research source explicitly suggests the use of chiral HPLC with a validated chiral stationary phase to differentiate between the cis- and trans-isomers, which underscores its utility in analyzing ceftibuten's stereochemistry. While this separates diastereomers, the same principle applies to separating enantiomers.

The following table outlines a hypothetical approach to developing a chiral chromatography method for ceftibuten stereoisomer analysis, based on common practices in the field.

ParameterSuggested Approach
Column ScreeningTest polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) and protein-based CSPs (e.g., AGP, BSA).
Mobile PhaseTypically normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol). Reversed-phase conditions can also be explored.
AdditivesSmall amounts of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) may be added to the mobile phase to improve peak shape and resolution.
TemperatureColumn temperature can significantly affect chiral separations and should be optimized (e.g., testing at 10°C, 25°C, and 40°C).
DetectionUV detection at 262 nm. Circular Dichroism (CD) detection could also be employed for more specific detection of chiral molecules.

By employing these advanced chromatographic methodologies, a comprehensive understanding of the purity and stereoisomeric composition of this compound can be achieved, ensuring its suitability for its intended analytical applications.

Mechanistic Investigations Utilizing Ceftibuten 13c3 As a Tracer

In Vitro Metabolic Pathway Elucidation in Isolated Biological Systems

In vitro systems are crucial for identifying the metabolic pathways of a drug candidate in a controlled environment, free from the complexities of a whole organism. These systems typically include subcellular fractions like microsomes and cytosol, as well as cellular preparations like hepatocytes.

To investigate the enzymatic processes responsible for metabolizing ceftibuten (B193870), incubations with liver microsomes and cytosolic fractions from various species (e.g., human, rat, dog) would be performed. researchgate.netsolvobiotech.com Microsomes are rich in cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes, which are major players in drug metabolism. solvobiotech.comxenotech.com The cytosolic fraction contains other important enzymes, such as sulfotransferases.

In a typical experiment, Ceftibuten-13C3 would be incubated with these fractions in the presence of necessary cofactors (e.g., NADPH for CYP450s, UDPGA for UGTs). solvobiotech.comxenotech.com Samples would be taken at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com The unique mass signature of the ¹³C-labeled fragments would allow for the unequivocal identification of metabolites formed by these enzymatic reactions. While studies show ceftibuten is relatively stable against hydrolysis by many β-lactamases, these in vitro systems would help confirm which, if any, phase I or phase II metabolic enzymes are responsible for its biotransformation. glpbio.com

Table 1: Illustrative Experimental Design for Enzymatic Biotransformation of this compound

ComponentDescription
Test System Human, Rat, Dog Liver Microsomes and Cytosol
Substrate This compound (e.g., 1 µM)
Cofactors NADPH, UDPGA, PAPS
Incubation Time 0, 15, 30, 60, 120 minutes
Analysis LC-MS/MS for detection of parent and ¹³C-labeled metabolites
Controls Incubations without cofactors to assess non-enzymatic degradation

Metabolic stability assays are essential for predicting a drug's in vivo half-life and clearance. researchgate.net These assays measure the rate at which a compound is metabolized by preparations such as liver microsomes or hepatocytes. researchgate.netsolvobiotech.com For this compound, the compound would be incubated with pooled human liver microsomes or cryopreserved hepatocytes. solvobiotech.commdpi.com

The concentration of the remaining this compound would be measured over time using LC-MS/MS. researchgate.net The disappearance of the parent compound allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint). xenotech.com These data can then be scaled to predict hepatic clearance in humans. researchgate.net Given that a significant portion of ceftibuten is excreted unchanged, these studies would likely confirm its high metabolic stability. nih.gov Similar studies could be performed with extra-hepatic preparations (e.g., kidney, intestine) to determine their contribution to ceftibuten's metabolism.

Table 2: Representative Metabolic Stability Data for a Stable Compound in Human Liver Microsomes

Time (minutes)% this compound Remaining (Illustrative)
0100
1598
3095
6091
12085
Calculated t½ >120 min
Calculated CLint Low

A study using radiolabeled ceftibuten has already identified a key metabolite. wikidoc.orgdrugbank.comfda.govfda.gov Following administration to healthy male volunteers, it was found that while the parent compound, cis-ceftibuten, is the main component in plasma and urine, about 10% is converted to its trans-isomer. wikidoc.orgdrugbank.comfda.govfda.gov The trans-isomer is noted to have significantly less antimicrobial potency. wikidoc.orgdrugbank.comfda.gov

Utilizing this compound in conjunction with high-resolution mass spectrometry would definitively confirm this isomerization and facilitate the identification of any other minor metabolites. The ¹³C label provides a distinct isotopic pattern that makes metabolites easy to distinguish from endogenous background ions in complex biological matrices. mdpi.com The fragmentation pattern in MS/MS analysis would pinpoint the location of the metabolic modification relative to the stable isotope labels, aiding in precise structural elucidation. mdpi.com

Table 3: Known Metabolites of Ceftibuten

CompoundStructurePercentage of Total Drug-Related Material in Plasma/Urine (Approx.)
cis-CeftibutenParent Drug~90%
trans-CeftibutenIsomer~10%

In Vivo Tracer Applications in Preclinical Animal Models for Disposition Studies

In vivo studies in animal models are critical to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. Using this compound as a tracer allows for quantitative mass balance studies and detailed mapping of its distribution.

Following oral administration of this compound to preclinical species like rats, its absorption and distribution could be meticulously tracked. mdpi.comresearchgate.net Serial samples of blood, plasma, and various tissues would be collected. Analysis via LC-MS/MS would allow for the quantification of both the parent compound and its labeled metabolites, providing a comprehensive picture of its distribution profile.

Studies on unlabeled ceftibuten show it distributes into various body fluids and tissues, including sputum and middle ear fluid. fda.gov In pediatric patients, the middle ear fluid area under the curve (AUC) was found to be approximately 70% of the plasma AUC. fda.gov The volume of distribution (Vd/F) in adults is approximately 0.2 L/kg, while in fasting pediatric patients it is around 0.5 L/kg. drugbank.comfda.gov Using a ¹³C-labeled tracer would enable more sensitive and specific quantification in these and other tissues, confirming penetration to the sites of infection. nih.gov

Table 4: Representative Tissue Distribution of Labeled Ceftibuten in a Preclinical Model (Illustrative Data)

Tissue/FluidConcentration of ¹³C-labeled material (ng-eq/g) at Tmax
Plasma15,000
Kidney50,000
Liver8,000
Lung4,500
Muscle2,000
Brain<50 (Below Limit of Quantitation)

Mass balance studies are fundamental to understanding the routes and extent of a drug's elimination from the body. A study in humans using radiolabeled ceftibuten demonstrated that the drug is primarily excreted in the urine and feces. wikidoc.orgfda.govfda.gov Over a 24-hour period, approximately 56% of the administered radioactivity was recovered in the urine and 39% in the feces, leading to a total recovery of 95%. wikidoc.orgfda.gov

A similar study in rats using this compound would provide a detailed accounting of all administered ¹³C label. Urine, feces, and expired air would be collected over several days and their ¹³C content analyzed. This would confirm the primary routes of elimination and provide a definitive mass balance. cidara.com Such studies are crucial for ensuring that all major metabolites have been identified and for supporting the safety profile of the drug. The high recovery of ceftibuten and its main isomer suggests that other metabolic pathways are minor. wikidoc.orgfda.gov

Table 5: Excretion and Mass Balance of Labeled Ceftibuten in Humans

Excretion Route% of Administered Dose Recovered (24 hours)
Urine ~56%
Feces ~39%
Total Recovery ~95%

Data derived from a study with radiolabeled ceftibuten in human volunteers. wikidoc.orgfda.gov

Metabolite Profiling and Identification in Animal Excreta and Tissues

Following administration, a drug undergoes various metabolic transformations, leading to the formation of metabolites that are typically more water-soluble and easier to excrete. Identifying these metabolites is crucial for understanding the drug's disposition and potential for forming active or toxic byproducts. The use of this compound is instrumental in conducting comprehensive metabolite profiling studies in animal models.

In such studies, this compound is administered to laboratory animals, such as rats or dogs. asm.orgasm.org Samples of excreta (urine and feces) and various tissues are then collected over a period of time. These samples are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). The unique mass signature of the 13C-labeled parent drug and its metabolites allows for their unambiguous detection and quantification, even at very low concentrations.

Research on the parent compound, ceftibuten, has shown that it is primarily excreted unchanged in the urine. asm.orgasm.org However, a significant metabolite, ceftibuten-trans, is formed through isomerization of the cis-isomer of ceftibuten. rxlist.comfda.govnih.gov Ceftibuten-trans exhibits reduced antibacterial activity compared to the parent compound. Studies using radiolabeled ceftibuten have demonstrated that the cis-ceftibuten is the main component found in plasma and urine. fda.govnih.gov Approximately 10% of the ceftibuten is converted to the trans-isomer. rxlist.comnih.gov

A hypothetical study using this compound would allow for a precise quantification of the parent compound and its key metabolite, ceftibuten-trans, in various biological matrices. The data from such a study could be presented as follows:

Table 1: Hypothetical Distribution of this compound and its Metabolite in Rat Excreta 24 hours Post-Administration

Analyte Matrix Percentage of Administered Dose
This compound (cis-isomer) Urine ~55%
Ceftibuten-trans-13C3 Urine ~7%
This compound (cis-isomer) Feces ~30%
Ceftibuten-trans-13C3 Feces ~3%

This level of detailed metabolite profiling is critical for constructing a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Assessment of Kinetic Isotope Effects (KIE) in this compound Biotransformation

The biotransformation of a drug often involves the breaking of chemical bonds, a process that can be elucidated through the study of kinetic isotope effects (KIE). A KIE is observed when the rate of a reaction is altered by the substitution of an atom in the reactant with one of its heavier isotopes. The magnitude of the KIE can provide valuable insights into the rate-limiting step of a reaction and the nature of the transition state.

In the context of this compound, the presence of the heavier carbon-13 isotopes at specific positions in the molecule can influence the rate of its metabolic conversion. The key metabolic transformation of ceftibuten is the isomerization to ceftibuten-trans. While this specific transformation may not involve the direct cleavage of a carbon-carbon bond at the labeled positions, KIE studies can still be informative. For other metabolic pathways that might involve bond cleavage at or near the labeled carbons, a KIE would be more pronounced.

To assess the KIE, a competitive experiment would be conducted, typically in vitro using liver microsomes or other enzyme preparations. researchgate.net A 1:1 mixture of unlabeled ceftibuten and this compound would be incubated with the enzyme system, and the rates of disappearance of both isotopic forms would be measured over time using LC-MS.

The KIE is calculated as the ratio of the rate constant for the light isotope (k_light) to that of the heavy isotope (k_heavy). A KIE value significantly greater than 1 indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. A KIE close to 1 suggests that bond cleavage is not involved in the rate-limiting step.

Table 2: Hypothetical Kinetic Isotope Effect Data for this compound Biotransformation

Metabolic Reaction Enzyme System k_light / k_heavy (KIE) Interpretation
Isomerization to Ceftibuten-trans Rat Liver Microsomes 1.05 ± 0.02 The C-C bonds at the labeled positions are likely not broken during the rate-limiting step of isomerization.

By providing empirical data on the reaction mechanism, KIE studies using this compound would be a powerful method for understanding the enzymatic processes involved in its biotransformation, contributing to a more complete mechanistic understanding of the drug's fate in the body.

Application of Ceftibuten 13c3 in Advanced Pharmacokinetic Research Methodologies

Development and Validation of Bioanalytical Methods for Preclinical Pharmacokinetic Studies

The cornerstone of any pharmacokinetic assessment is a robust and validated bioanalytical method capable of accurately quantifying the drug in biological matrices. researchgate.net In preclinical studies, where new chemical entities are evaluated in animal models, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for its selectivity and sensitivity. acanthusresearch.com

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS bioanalysis. nih.gov Ceftibuten-13C3 is the ideal internal standard for quantifying unlabeled ceftibuten (B193870). Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization efficiency and behavior during sample extraction and processing. acanthusresearch.com This intrinsic similarity allows it to effectively compensate for variations in matrix effects, extraction recovery, and instrument response, which are common challenges in bioanalysis. nih.govnih.gov

The development of a bioanalytical method using this compound involves optimizing LC conditions to separate ceftibuten from endogenous matrix components and MS/MS parameters to achieve sensitive and specific detection. The method is then subjected to rigorous validation according to regulatory guidelines from bodies like the FDA and EMA. This validation process ensures the reliability of the data generated in pivotal preclinical PK studies. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability under various conditions.

Table 1: Representative Validation Parameters for a Preclinical LC-MS/MS Assay for Ceftibuten using this compound

Validation ParameterAcceptance CriteriaTypical Finding
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.995 over a range of 1-1000 ng/mL
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)89.5% - 110.2% of nominal value
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ)Within-run and between-run CV < 10%
Selectivity No significant interfering peaks at the retention time of the analyte or ISConfirmed in multiple sources of blank matrix
Matrix Effect CV of IS-normalized matrix factor ≤15%Matrix factor between 0.95 and 1.08
Recovery Consistent and reproducible>85% and consistent across QC levels
Stability Analyte concentration within ±15% of initial concentrationStable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C
This table represents typical data based on standard regulatory guidelines for bioanalytical method validation.

Utilization in Microdosing Studies in Early Preclinical Development

Microdosing, or "Phase 0" studies, represents a paradigm shift in early drug development, allowing for the assessment of a drug's pharmacokinetic profile in humans with a very small, sub-therapeutic dose (typically less than 100 µg). nih.gov This approach can provide critical human PK data much earlier in the development process, helping to select the most promising candidates and reduce later-stage attrition. nih.gov

While radiolabeled compounds (¹⁴C) coupled with accelerator mass spectrometry (AMS) are often used, stable isotopes like ¹³C offer a significant advantage by avoiding radioactivity and its associated regulatory and handling complexities. frontiersin.orgnih.gov A ¹³C-labeled drug, such as this compound, can be administered as a microdose, and its concentration in plasma can be measured with highly sensitive LC-MS/MS instruments. frontiersin.org

The key challenge is achieving the necessary sensitivity to measure the extremely low drug concentrations above the natural 1.1% abundance of ¹³C. frontiersin.org However, modern mass spectrometers are increasingly capable of meeting this demand. mdpi.com In a preclinical context, a microdosing study with this compound could be used to establish its fundamental PK parameters in a relevant animal model before committing to larger, more expensive toxicology and efficacy studies. This allows for early, data-driven decisions on the viability of the compound. researchgate.net

Elucidation of Drug-Drug Interaction (DDI) Mechanisms in Preclinical Models

Drug-drug interactions are a major safety concern and a focus of regulatory scrutiny. nih.gov Understanding a new drug's potential to inhibit or induce metabolic enzymes or drug transporters is a critical part of its preclinical characterization. nih.gov Stable isotope-labeled compounds are valuable tools for dissecting these complex interactions.

This compound can be used in preclinical DDI studies in several ways. One approach is to co-administer this compound with a known inhibitor or inducer of a specific pathway. For instance, since ceftibuten is primarily cleared by the kidneys, it could be co-administered with a known inhibitor of renal transporters to see if its plasma concentration increases, thereby quantifying the extent of the interaction.

Another powerful technique is the "cocktail" approach, where a mixture of SIL-labeled probe substrates for various enzymes and transporters is administered to an animal model. The new drug candidate (in this case, unlabeled ceftibuten) is then administered, and the plasma concentrations of all the SIL-probes and their metabolites are monitored by LC-MS/MS. A change in the pharmacokinetic profile of a specific probe indicates an interaction with that pathway. researchgate.net This allows for efficient screening of multiple DDI liabilities simultaneously.

Table 2: Hypothetical Preclinical Study Design to Assess DDI Potential

Study ArmInvestigational DrugProbe Substrate(s)MatrixAnalysisObjective
Control VehicleThis compoundPlasma, UrineLC-MS/MSEstablish baseline PK of this compound
Inhibition Probenecid (OAT inhibitor)This compoundPlasma, UrineLC-MS/MSQuantify the effect of transporter inhibition on ceftibuten clearance
Induction Rifampicin (Transporter inducer)This compoundPlasma, UrineLC-MS/MSQuantify the effect of transporter induction on ceftibuten clearance
Victim Ceftibuten (unlabeled)SIL-labeled probe cocktail (e.g., for CYPs, P-gp, OATPs)PlasmaLC-MS/MSScreen for potential of ceftibuten to inhibit or induce major DDI pathways

Computational and Theoretical Studies of Ceftibuten 13c3

Molecular Dynamics Simulations and Conformational Analysis of the Labeled Compound

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a molecule like Ceftibuten-13C3, MD simulations could provide insights into its conformational flexibility and how the isotopic labeling might influence its dynamic behavior. Such studies would typically involve defining the force field parameters for the molecule, solvating it in a simulated physiological environment, and running simulations to observe its structural evolution.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are employed to understand the electronic properties of molecules, which govern their reactivity and spectroscopic behavior. nih.gov Methods like Density Functional Theory (DFT) could be used to calculate the optimized geometry, electronic energy, and distribution of electron density in this compound.

Key outputs from these calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The ¹³C labeling is not expected to significantly alter the electronic structure, as the number of electrons remains the same. However, there would be subtle changes in the vibrational frequencies predicted from these calculations, which could theoretically be correlated with experimental spectroscopic data (e.g., Infrared and Raman spectroscopy). Spectroscopic analysis of cephalosporins is a known method for their characterization. researchgate.net

Hypothetical Spectroscopic Data Comparison

Spectroscopic PropertyUnlabeled Ceftibuten (B193870) (Theoretical)This compound (Theoretical)
Key C=O stretch (cm⁻¹)~1760Slightly lower than 1760
Amide I band (cm⁻¹)~1680Slightly lower than 1680
¹³C NMR Chemical Shift (¹³C labeled positions)Dependent on positionDirectly observable

In Silico Prediction of Metabolic Hotspots and Isotope Effects

In silico tools are widely used to predict the metabolic fate of drug candidates, identifying which parts of a molecule are most likely to be modified by metabolic enzymes, such as the cytochrome P450 (CYP) family. creative-biolabs.comunivie.ac.atnih.gov These prediction tools use either ligand-based methods, which rely on the chemical structure of the molecule, or structure-based approaches that involve docking the molecule into the active site of a metabolic enzyme. creative-biolabs.com

For this compound, these tools could predict potential sites of metabolism (SOMs). The primary influence of the ¹³C labeling would be the potential for a kinetic isotope effect (KIE). If a carbon atom at a predicted metabolic hotspot is replaced with ¹³C, the rate of the metabolic reaction at that site might be slightly slower due to the stronger C-C or C-H bond involving the heavier isotope. This could potentially shift the metabolic profile, favoring metabolism at other sites. However, without experimental data, the magnitude and significance of such an effect are purely theoretical.

Predicted Metabolic Hotspots for Ceftibuten (Illustrative)

Molecular RegionPredicted Likelihood of MetabolismPotential Isotope Effect with ¹³C Labeling
Thiazole ringLow to ModerateMinor
Dihydrothiazine ringLowMinor
Carboxylic acid groupHigh (Phase II conjugation)Negligible
Side chainModeratePotentially observable if labeled

Ligand-Target Interaction Modeling for Mechanistic Insights (Non-Clinical)

Molecular docking and other ligand-target interaction models are used to simulate the binding of a drug molecule to its biological target. researchgate.netrsc.org In the case of this compound, this would involve modeling its interaction with penicillin-binding proteins (PBPs), particularly PBP 3. nih.govnih.gov These simulations can predict the binding affinity (e.g., docking score) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. researchgate.net

Future Perspectives and Emerging Research Directions for 13c Labeled Ceftibuten

Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The use of stable isotope-labeled compounds like Ceftibuten-13C3 is becoming increasingly integral to the fields of metabolomics and fluxomics. These disciplines provide a comprehensive overview of the metabolic state of a biological system, and isotopically labeled molecules offer a way to trace the metabolic fate of a drug with high precision.

In metabolomics , this compound can be administered to in vitro or in vivo models, and the subsequent appearance of the ¹³C label in various metabolites can be tracked. This allows for the unambiguous identification of drug-related metabolic products. Advanced analytical techniques, particularly high-resolution mass spectrometry, can distinguish the mass shift introduced by the ¹³C atoms, enabling the differentiation of drug-derived metabolites from the endogenous metabolome. This approach is crucial for building a complete metabolic map of Ceftibuten (B193870).

Fluxomics , or metabolic flux analysis, takes this a step further by quantifying the rates of metabolic reactions. By monitoring the rate at which the ¹³C label from this compound is incorporated into downstream metabolites, researchers can gain insights into the kinetics of the enzymes responsible for its biotransformation. nih.gov13cflux.net This information is invaluable for understanding how factors such as genetic polymorphisms or co-administered drugs might affect the metabolism and clearance of Ceftibuten.

The integration of data from these omics technologies can be summarized in the following table:

Omics TechnologyApplication with this compoundKey Insights Gained
Metabolomics Identification of all metabolites derived from Ceftibuten.Comprehensive metabolic profiling, discovery of novel biotransformation pathways.
Fluxomics Measurement of the rate of formation of Ceftibuten metabolites.Quantitative understanding of metabolic pathway activity and enzyme kinetics.

Development of Novel Isotopic Labeling Strategies for Complex Drug Molecules

The synthesis of isotopically labeled compounds, especially for structurally complex molecules like Ceftibuten, presents significant chemical challenges. Future research will likely focus on developing more efficient and versatile labeling strategies.

Current methods often involve introducing the isotopic label early in the synthetic route, which can be costly and time-consuming. Emerging techniques in late-stage functionalization aim to introduce isotopes into a fully or nearly fully formed drug molecule. This approach offers greater flexibility and can significantly reduce the resources required for synthesizing labeled compounds.

Furthermore, the development of site-specific labeling methods will allow for the placement of ¹³C atoms at specific positions within the Ceftibuten molecule. This will enable researchers to probe specific metabolic reactions with greater precision. For instance, labeling the carbon atoms in the β-lactam ring could provide insights into the mechanism of resistance involving β-lactamase enzymes.

Advancements in Analytical Platforms for Enhanced Sensitivity and Throughput

The utility of this compound is intrinsically linked to the capabilities of the analytical platforms used for its detection and quantification. Continuous advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are paving the way for more detailed and sensitive studies.

Mass Spectrometry: Modern high-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, offer exceptional mass accuracy and resolution. chemicalsknowledgehub.com This allows for the confident identification of ¹³C-labeled metabolites even in complex biological matrices. chemicalsknowledgehub.com The coupling of liquid chromatography (LC) with MS (LC-MS) provides a powerful tool for separating and detecting Ceftibuten and its metabolites. Future developments in ion mobility-mass spectrometry could provide an additional dimension of separation, further enhancing the ability to resolve isomeric metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR spectroscopy provides unparalleled structural information. ¹³C-NMR can directly detect the labeled carbon atoms in this compound and its metabolites, providing definitive structural elucidation. nih.govcolab.ws Advances in cryogenic probe technology and higher magnetic field strengths are continually improving the sensitivity of NMR, making it an increasingly viable tool for in vivo metabolic studies. nih.gov

The following table summarizes the key advantages of these analytical platforms for studying this compound:

Analytical PlatformKey Advantages for this compound Studies
Mass Spectrometry (MS) High sensitivity and selectivity, high-throughput capabilities, accurate mass measurements for formula determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation, non-destructive analysis, ability to probe the chemical environment of the labeled atom.

Contribution to Fundamental Understanding of Drug Disposition and Biotransformation

The use of stable isotope-labeled drugs like this compound is fundamental to modern ADME (Absorption, Distribution, Metabolism, and Excretion) studies. researchgate.netmusechem.com By providing a clear and unambiguous way to trace the drug and its metabolites, this compound will continue to contribute to a deeper understanding of its pharmacokinetic and pharmacodynamic properties.

Specifically, this compound can be used to:

Accurately quantify the absolute bioavailability of the drug by comparing the concentration of the labeled drug in the systemic circulation after oral and intravenous administration.

Identify and quantify all metabolic pathways , including minor ones that might be missed with unlabeled drug studies.

Investigate potential drug-drug interactions by assessing how a co-administered drug affects the metabolic profile of this compound.

Elucidate the mechanisms of drug clearance , whether through metabolic transformation or direct excretion.

These studies are critical for optimizing drug therapy and ensuring patient safety. The insights gained from research with this compound can inform dosing recommendations and help to predict potential adverse effects in different patient populations.

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of Ceftibuten-13C3, and how can researchers validate isotopic labeling integrity?

Methodological Answer:

  • Use Nuclear Magnetic Resonance (NMR) to confirm the carbon-13 labeling pattern, focusing on chemical shifts corresponding to the labeled carbons. Compare results with unlabeled Ceftibuten to identify isotopic perturbations .
  • High-Resolution Mass Spectrometry (HRMS) is critical to verify molecular weight (410.42 g/mol) and isotopic enrichment. Calculate the expected mass difference due to 13C3 incorporation (≈3.0034 Da) and validate using reference standards .

Q. How can researchers ensure the purity of this compound in experimental preparations?

Methodological Answer:

  • Employ Reverse-Phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times with certified reference materials.
  • Quantify impurities using LC-MS to detect degradation products or unreacted intermediates. Purity thresholds should align with ICH guidelines (e.g., ≥95% purity for pharmacokinetic studies) .

Q. What protocols are advised for assessing this compound stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies under ICH Q1A(R2) conditions: 40°C/75% RH for 6 months. Monitor degradation via HPLC and MS.
  • For long-term stability, store samples at -20°C in inert atmospheres (argon or nitrogen) and validate stability at predefined intervals (e.g., 0, 3, 6, 12 months) .

Advanced Research Questions

Q. How should isotopic tracer studies be designed to investigate this compound’s metabolic pathways in in vitro models?

Methodological Answer:

  • Use hepatocyte or microsomal incubations with this compound and analyze metabolites via LC-MS/MS . Track isotopic patterns to distinguish parent drug from metabolites.
  • Incorporate stable isotope dilution assays (SIDAs) to quantify metabolites accurately. Validate with unlabeled controls to account for matrix effects .

Q. What experimental controls are essential when analyzing contradictory data in this compound bioavailability studies?

Methodological Answer:

  • Implement triplicate independent replicates to assess inter-experimental variability. Use ANOVA or mixed-effects models to identify outliers.
  • Cross-validate findings with orthogonal methods (e.g., radiolabeled studies if available) and ensure sample preparation protocols (e.g., extraction efficiency) are standardized across batches .

Q. How can researchers optimize synthesis protocols for this compound to improve yield while maintaining isotopic fidelity?

Methodological Answer:

  • Conduct Design of Experiments (DoE) to evaluate critical parameters (e.g., reaction temperature, catalyst concentration). Use Response Surface Methodology (RSM) to model optimal conditions.
  • Monitor isotopic scrambling via 13C-NMR at each synthesis step. For example, ensure that the carboxyl group (position 4 in the thiazole ring) retains 13C labeling during coupling reactions .

Q. What computational approaches are suitable for predicting this compound’s behavior in physiological pH environments?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations using software like GROMACS to model protonation states at varying pH levels (e.g., gastrointestinal vs. plasma pH).
  • Validate predictions with in vitro dissolution tests in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Correlate results with experimental solubility data .

Data Reporting and Analysis Guidance

  • Statistical Precision : Report numerical data to three significant figures unless instrumentation precision justifies higher resolution (e.g., HRMS mass accuracy <1 ppm) .
  • Contradiction Resolution : Use Bland-Altman plots or meta-analysis frameworks to reconcile discrepancies between studies, ensuring transparency in methodological differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.